molecular formula C8H9BrN2O3 B567769 4-Bromo-5-ethoxy-2-nitroaniline CAS No. 1242336-59-9

4-Bromo-5-ethoxy-2-nitroaniline

Cat. No.: B567769
CAS No.: 1242336-59-9
M. Wt: 261.075
InChI Key: VZUYPQXQCGVAFU-UHFFFAOYSA-N
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Description

“4-Bromo-5-ethoxy-2-nitroaniline” is a chemical compound with the molecular formula C8H9BrN2O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “this compound” involves multistep processes . The direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H9BrN2O3/c1-2-14-8-4-6 (10)7 (11 (12)13)3-5 (8)9/h3-4H,2,10H2,1H3 . The molecular weight of the compound is 261.08 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include nitration, conversion from the nitro group to an amine, and bromination . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .


Physical and Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 317.18 g/mol . The compound has a XLogP3-AA value of 4.6, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Acylamino Acid Anilides

4-Bromo-5-ethoxy-2-nitroaniline has been involved in research studying the synthesis of acylamino acid anilides. A study by Chen and Benoiton (1978) explored the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for coupling acyl-L-amino acids with aniline and p-nitroaniline. This process resulted in optically pure anlides, although partial racemization occurred in some cases. The study provides insights into the reaction mechanisms and the potential use of this compound in the synthesis of specific anilides (Chen & Benoiton, 1978).

Nitration of Pyridine Derivatives

In the field of organic chemistry, Hertog, Kolder, and Combe (2010) investigated the nitration of pyridine derivatives, including compounds with bromine and ethoxy groups. Their research showed that the presence of a bromine atom or an ethoxy group, like in this compound, does not significantly influence the course of nitration reactions. This study contributes to understanding the chemical behavior of bromo- and ethoxy-substituted nitro compounds (Hertog, Kolder, & Combe, 2010).

Phase Equilibria and Crystallization Studies

Reddi et al. (2012) conducted phase equilibria and crystallization studies on the urea-4-bromo-2-nitroaniline system. They examined the miscibility gap and the formation of eutectics and monotectics in this system, providing valuable data on the thermal and microstructural properties of mixtures involving compounds like this compound (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Liquid-Crystalline Properties

Okamoto, Murai, and Takenaka (1997) studied the liquid-crystalline properties of alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, including bromo and nitro substituted compounds, which are structurally related to this compound. Their findings on the smectic A phase and the impact of various substituents on liquid-crystalline behavior can be relevant for understanding similar compounds (Okamoto, Murai, & Takenaka, 1997).

Safety and Hazards

The compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It may cause skin and eye irritation, and may also cause respiratory irritation .

Future Directions

The synthesis of “4-Bromo-5-ethoxy-2-nitroaniline” involves multistep processes that are both easy to perform and familiar to students . This suggests that it could be used in educational settings to teach organic chemistry concepts .

Properties

IUPAC Name

4-bromo-5-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUYPQXQCGVAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681481
Record name 4-Bromo-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-59-9
Record name 4-Bromo-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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